

# BIIB028 vs 17-AAG Hsp90 inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

## Compound Focus: Biib-028

CAS No.: 911398-13-5

Cat. No.: S547871

Get Quote

## BIIB028 vs. 17-AAG at a Glance

| Feature                         | BIIB028                                                                                       | 17-AAG (Tanespimycin)                                                                             |
|---------------------------------|-----------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------|
| Chemical Class                  | Synthetic, non-ansamycin [1]                                                                  | Ansamycin (benzoquinone derivative) [2] [3]                                                       |
| Mechanism                       | Prodrug converted to active metabolite CF2772; binds N-terminal ATP-binding site of Hsp90 [1] | Binds competitively to the N-terminal ATP-binding site of Hsp90 [2]                               |
| Clinical Phase                  | Phase I [1]                                                                                   | Multiple Phase I-III trials [3]                                                                   |
| Maximum Tolerated Dose (MTD)    | 144 mg/m <sup>2</sup> (IV, twice weekly) [1]                                                  | Varies by formulation and schedule (e.g., 220 mg/m <sup>2</sup> weekly for some formulations) [3] |
| Common Toxicities (Grade 1-2)   | Fatigue (46%), diarrhea (44%), nausea (44%), vomiting (29%), hot flushes [1]                  | Hepatotoxicity, nausea, vomiting, diarrhea, fatigue [3]                                           |
| Dose-Limiting Toxicities (DLTs) | Syncope, fatigue [1]                                                                          | Hepatotoxicity, among others [3]                                                                  |

| Feature                    | BIIB028                                                        | 17-AAG (Tanespimycin)                                                      |
|----------------------------|----------------------------------------------------------------|----------------------------------------------------------------------------|
| Key Pharmacodynamic Effect | Increased Hsp70 in PBMCs; decreased circulating HER2-ECD [1]   | Degradation of client proteins (e.g., HER2, B-Raf); induction of Hsp70 [3] |
| Antitumor Activity         | Stable disease $\geq 24$ weeks in 12% of patients [1]          | Clinical activity observed in HER2+ breast cancer, melanoma, etc. [3]      |
| Major Clinical Limitation  | Limited single-agent efficacy in advanced solid tumors [1] [4] | Hepatotoxicity, poor solubility, induction of heat shock response [3]      |

## Detailed Experimental Data and Context

### Clinical Trial Designs and Key Findings

The data in the table comes primarily from a Phase I study for each compound.

- BIIB028 Phase I Study:** This trial enrolled patients with advanced solid tumors. BIIB028 was administered intravenously twice a week in 21-day cycles. The study established a **Maximum Tolerated Dose (MTD) of 144 mg/m<sup>2</sup>** and a recommended Phase II dose of 100 mg/m<sup>2</sup>. Pharmacodynamic analyses confirmed target engagement by showing a **dose-dependent increase in Hsp70** in peripheral blood mononuclear cells and a decrease in circulating human epidermal growth factor receptor 2 (HER2) extracellular domain at doses  $\geq 48$  mg/m<sup>2</sup>. While no partial or complete responses were observed, **12% of patients achieved stable disease for at least 24 weeks** [1].
- 17-AAG Clinical Experience:** As one of the first Hsp90 inhibitors extensively tested, 17-AAG has been in numerous clinical trials. Its development highlighted both its potential and its challenges. It demonstrated clinical activity, particularly in **HER2-positive breast cancer and melanoma**, by degrading key oncogenic client proteins like HER2 and B-Raf. However, its utility was limited by **hepatotoxicity and poor aqueous solubility**, which complicated drug formulation and dosing [3].

### Mechanisms of Action and Resistance

Both drugs inhibit Hsp90 by binding to its N-terminal domain, but they belong to different chemical classes and have distinct properties.

- **Hsp90's Role in Cancer:** Hsp90 is a molecular chaperone that stabilizes numerous "client proteins" crucial for cancer cell survival, proliferation, and evolution. These clients include HER2, EGFR, AKT, B-Raf, and HIF-1 $\alpha$  [2] [5] [6]. Cancer cells are particularly reliant on Hsp90, making it an attractive drug target.
- **A Common Challenge: The Heat Shock Response:** A significant mechanism that limits the efficacy of many N-terminal Hsp90 inhibitors, including 17-AAG, is the induction of the heat shock response. Inhibiting Hsp90 leads to the activation of heat shock factor 1 (HSF1), which in turn upregulates the expression of other heat shock proteins, including Hsp90 itself and Hsp70. This compensatory response can counteract the antitumor effects of the drug and has been a major hurdle in their clinical development [7] [3].

The following diagram illustrates the mechanism of N-terminal Hsp90 inhibitors and the resultant heat shock response.



[Click to download full resolution via product page](#)

## The Evolution of Hsp90 Inhibitors

The journey of Hsp90 inhibitors explains the context in which BIIB028 was developed.

- **First-Generation (17-AAG):** 17-AAG proved the "druggability" of Hsp90 but faced challenges with toxicity, solubility, and induction of the heat shock response [3].
- **Next-Generation (BIIB028):** Compounds like BIIB028 were designed as fully synthetic inhibitors to improve upon the pharmacological properties of ansamycins. They were intended to have better potency, solubility, and toxicity profiles [8]. Despite these improvements, the clinical activity of BIIB028 and other second-generation inhibitors as single agents against advanced cancers remained modest, suggesting limitations intrinsic to the target itself [4].

- **Future Directions - Isoform-Selective Inhibitors:** Recent research is focused on developing inhibitors that selectively target specific isoforms of Hsp90 (e.g., Hsp90 $\beta$ , GRP94, TRAP1). The rationale is that the common toxicities of pan-inhibitors (like 17-AAG and BIIB028), such as **ocular and cardiotoxicity, have been attributed to the inhibition of the Hsp90 $\alpha$  isoform**. Hsp90 $\beta$ -selective inhibitors are showing promise in pre-clinical studies for maintaining anti-cancer efficacy while avoiding these detrimental side effects [7].

## Key Takeaways for Researchers

- **BIIB028** represents a synthetic, next-generation Hsp90 inhibitor with a confirmed pharmacodynamic profile and a manageable safety window, though its single-agent efficacy in advanced tumors was limited.
- **17-AAG** is a prototypic, first-in-class ansamycin inhibitor that validated Hsp90 as a target in oncology but is hampered by hepatotoxicity, solubility issues, and a strong induction of the compensatory heat shock response.
- The field is evolving toward **isoform-selective inhibition** and **rational combination therapies** (e.g., with chemotherapy, targeted agents, or immunotherapy) to overcome the limitations of pan-Hsp90 inhibition and achieve more durable disease control [7] [4].

### Need Custom Synthesis?

Email: [info@smolecule.com](mailto:info@smolecule.com) or Request Quote Online.

## References

1. Phase I Study of BIIB , a selective heat shock protein 028 ... 90 inhibitor [pmc.ncbi.nlm.nih.gov]
2. Traditional and Novel Mechanisms of Heat Shock Protein ... [pmc.ncbi.nlm.nih.gov]
3. Hsp90 inhibitor as a sensitizer of cancer cells to different ... [spandidos-publications.com]
4. HSP90 as a platform for the assembly of more effective ... [sciencedirect.com]
5. and cancer: Prospects for use in targeted therapies... HSP 90 inhibitors [spandidos-publications.com]
6. HSP90 inhibitors and cancer: Prospects for use in targeted ... [pmc.ncbi.nlm.nih.gov]

7. Assessment of Hsp90 $\beta$ -selective inhibitor safety and on- ... [nature.com]

8. Comparative analysis of novel and conventional Hsp90 ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [BIIB028 vs 17-AAG Hsp90 inhibitors]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b547871#biib028-vs-17-aag-hsp90-inhibitors]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

**Need Industrial/Bulk Grade?** Request Custom Synthesis Quote

## Smolecule

Your Ultimate Destination for Small-Molecule (aka. smolecule) Compounds, Empowering Innovative Research Solutions Beyond Boundaries.

### Contact

**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

**Email:** info@smolecule.com

**Web:** www.smolecule.com